2-Bromo-5-fluoro-4-methoxypyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in modern chemical synthesis. rsc.orgrsc.org Its presence in a vast number of natural products, including alkaloids, vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP, underscores its biological relevance. dovepress.comnih.gov In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.orgrsc.org This has led to its incorporation into a multitude of FDA-approved drugs. rsc.orgrsc.org The nitrogen atom in the pyridine ring can influence the molecule's basicity, solubility, and hydrogen bonding capacity, properties that are crucial for drug efficacy. nih.govnih.gov Furthermore, the pyridine ring can be readily functionalized, allowing chemists to modulate its steric and electronic properties to optimize its biological activity. nih.govresearchgate.net The versatility of pyridine and its derivatives as both reactants and starting materials for structural modifications has significant implications for medicinal chemistry. researchgate.net
Contextualizing 2-Bromo-5-fluoro-4-methoxypyridine within Advanced Heterocyclic Chemistry
This compound is a multifunctionalized pyridine derivative that embodies the principles of advanced heterocyclic chemistry. The strategic placement of a bromine atom, a fluorine atom, and a methoxy (B1213986) group on the pyridine core creates a molecule with distinct reactive sites and tailored physicochemical properties. The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular frameworks. The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic nature of the pyridine ring. The methoxy group at the 4-position influences the compound's solubility and steric profile. This unique combination of functional groups makes this compound a valuable building block in the synthesis of targeted molecules for pharmaceutical and materials science applications.
Research Trajectories for Multifunctionalized Pyridine Derivatives
The development of new synthetic methodologies continues to drive research into multifunctionalized pyridine derivatives. nih.govresearchgate.net Advances in transition-metal-catalyzed cross-coupling and cyclization reactions are providing novel routes to access highly substituted pyridines with precise control over their architecture. nih.govresearchgate.net A key area of research is the use of these compounds as intermediates in the synthesis of complex natural products and active pharmaceutical ingredients. innospk.com For instance, halogenated pyridines like 2-bromo-4-fluoropyridine (B1291336) are used to create bis(pyridine) ligands for stabilizing reactive species in catalysis. ossila.com The exploration of multicomponent reactions also offers an efficient and atom-economical approach to generating diverse libraries of pyridine derivatives for high-throughput screening in drug discovery programs. dntb.gov.ua As our understanding of the structure-activity relationships of these compounds deepens, the design and synthesis of next-generation multifunctionalized pyridines with tailored properties for specific applications will continue to be a vibrant area of chemical research.
Data Tables
Table 1: Physicochemical Properties of Related Pyridine Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | C5H3BrFN | 175.99 | Building block for Suzuki coupling reactions. sigmaaldrich.combldpharm.com |
| 2-Bromo-5-methoxypyridine | 105170-27-2 | C6H6BrNO | 188.02 | Intermediate in organic synthesis. innospk.comsigmaaldrich.com |
| 4-Bromo-5-fluoro-2-methoxypyridine | 884495-00-5 | C6H5BrFNO | 206.01 | Building block in medicinal chemistry. fluoromart.com |
| 2-Bromo-5-fluoro-4-hydroxypyridine | 1196152-88-1 | C5H3BrFNO | 199.19 | Synthetic fine chemical for pharmaceuticals. frontierspecialtychemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALQJBZQRNNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Methoxypyridine and Analogous Pyridine Systems
De Novo Pyridine (B92270) Ring Construction Approaches
De novo synthesis offers the advantage of building the pyridine ring with the desired substitution pattern directly, avoiding potential issues with regioselectivity that can arise from functionalizing a pre-existing ring. chemrxiv.org This approach encompasses a variety of powerful reactions, including multicomponent reactions, transition-metal-catalyzed cyclizations, and mechanochemical methods.
Multicomponent Reaction Strategies for Pyridine Synthesis
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including polysubstituted pyridines. bohrium.comtaylorfrancis.com These one-pot reactions combine three or more starting materials to form a final product that incorporates the majority of the atoms from the reactants. bohrium.com This strategy is favored for its simplicity, convergence, and the ability to generate diverse molecular structures under various reaction conditions. bohrium.com
MCRs for pyridine synthesis can be classified as either three-component or four-component reactions and can be performed under metal-free or metal-catalyzed conditions. bohrium.com Common strategies include the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis, which involve the condensation of simple, reactive synthons and amines. acsgcipr.org For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. nih.gov Microwave irradiation has been shown to accelerate these reactions, leading to excellent yields in a significantly shorter time compared to conventional heating. nih.gov
The versatility of MCRs allows for the synthesis of a wide array of pyridine derivatives. For example, the condensation of malononitrile, an aldehyde, and a thiol can produce polysubstituted pyridines, and this reaction can be facilitated by conventional heating or microwave irradiation. taylorfrancis.com The use of ionic liquids or bases like tetrabutylammonium (B224687) hydroxide (B78521) can also promote these reactions, often at ambient temperatures. taylorfrancis.com
| Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Hantzsch-type | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. | acsgcipr.org |
| Bohlmann-Rahtz | Enamine, α,β-unsaturated ketone | Directly yields the aromatic pyridine. | nih.gov |
| Four-component | Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave-assisted, high yields, short reaction times. | nih.gov |
| Three-component | Malononitrile, Aldehyde, Thiol | Can be performed under various conditions, including microwave and with ionic liquids. | taylorfrancis.com |
Palladium-Catalyzed Cyclization and Annulation Protocols
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures, including pyridine rings. These methods often involve the sequential activation of C-H bonds, leading to the formation of new rings in a single transformation. acs.orgnyu.edu
One powerful strategy is the [2+2+2] cycloaddition reaction, where a transition metal catalyst, often a palladium complex, facilitates the assembly of the pyridine ring from two alkyne units and a nitrile. researchgate.net This approach allows for the de novo construction of both achiral and chiral pyridine derivatives. researchgate.net
More recently, palladium-catalyzed annulations have been developed that proceed through the sequential activation of C(sp²)-H and C(sp³)-H bonds or two C(sp³)-H bonds. acs.orgnyu.edu These reactions offer a highly efficient route to fused polycyclic systems. For example, a palladium-catalyzed annulation of in situ generated strained cyclic allenes with aryl halides can produce fused heterocyclic products. lookchem.comnih.gov Another approach involves the palladium-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes, which proceeds via a C-H alkenylation followed by an aza-6π-electrocyclization to afford multisubstituted pyridines with complete regioselectivity. acs.org
These methods are notable for their ability to rapidly increase molecular complexity and provide access to a diverse range of biologically relevant scaffolds. acs.org The development of ligands, such as sterically hindered pyridines, has been shown to enhance the reactivity in these catalytic systems. acs.org
Mechanochemical Activations in Pyridine Formation
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. nih.gov This approach, often performed by grinding or milling, can lead to solvent-free reaction conditions, which is a significant advantage in sustainable chemistry. nih.gov
In the context of pyridine synthesis, mechanochemical methods have been successfully applied. For example, a mechanochemical Van Leusen-type reaction can be used for the synthesis of pyridines. nih.gov Ball-milling techniques have been employed for the C-4 regioselective alkylation of pyridines using activated magnesium metal, avoiding the need for dry solvents or inert atmospheres. organic-chemistry.org This method exhibits excellent regioselectivity and a broad tolerance for various functional groups. organic-chemistry.org
Mechanistic studies suggest that these reactions can proceed through radical pathways. In the case of the magnesium-mediated alkylation, in situ-generated magnesium(I) species are thought to reduce the pyridine to form a stable C-4 radical, which then reacts with an alkyl radical. organic-chemistry.org The use of additives can further enhance the reaction yield. organic-chemistry.org This approach is scalable and can be applied to the modification of biologically relevant molecules, highlighting the potential of mechanochemistry in organic synthesis. organic-chemistry.org
Directed Functionalization of Pyridine Rings
The direct functionalization of a pre-existing pyridine ring is a powerful strategy that avoids the often lengthy process of de novo synthesis. rsc.org However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can make direct and selective functionalization challenging. rsc.org To overcome these hurdles, various methods for regioselective C-H activation have been developed.
Regioselective Metalation Reactions for Pyridine C-H Activation
Regioselective metalation, particularly lithiation, is a well-established method for the functionalization of aromatic and heteroaromatic compounds. znaturforsch.com This approach involves the deprotonation of a specific C-H bond by a strong base, followed by the reaction of the resulting organometallic intermediate with an electrophile.
Directed Lithiation (e.g., using LTMP, LDA) of Pyridines
Directed ortho-metalation (DoM) is a powerful technique where a directing metalating group (DMG) on the pyridine ring directs a lithium base to deprotonate an adjacent C-H bond. clockss.orgresearchgate.net Common lithium bases used for this purpose include lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org These hindered bases are often preferred to minimize nucleophilic addition to the pyridine ring, which can be a competing side reaction. clockss.org The reactions are typically carried out at low temperatures in anhydrous ethereal solvents. clockss.org
The choice of the lithium base can be crucial for achieving the desired regioselectivity. For instance, in the synthesis of substituted alkoxypyridines, the lithiation of 2,5-dibromo-4-methoxypyridine (B2608117) with LDA for a short period followed by trapping with an electrophile can lead to the desired product. arkat-usa.org In contrast, using LTMP for a longer duration may result in a regioisomer through a "halogen dance" mechanism. arkat-usa.org
The presence of a directing group, such as a methoxy (B1213986) group, can direct the lithiation to a specific position. For example, the methoxy group in 4-methoxypyridine (B45360) can direct lithiation to the C-3 position. arkat-usa.org Even in the absence of a strong directing group, the pyridine nitrogen itself can direct lithiation, although this can sometimes lead to mixtures of products. The use of mixed aggregates of n-butyllithium with aminoalkoxides can also provide high regioselectivity in pyridine lithiation. znaturforsch.comacs.org
| Lithiating Agent | Key Characteristics | Typical Applications | Reference |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Strong base and nucleophile. Can lead to addition reactions. | General lithiation, often in the presence of additives to control selectivity. | researchgate.net |
| Lithium Diisopropylamide (LDA) | Hindered, non-nucleophilic strong base. | Directed ortho-metalation, regioselective deprotonation. | clockss.orgarkat-usa.org |
| Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) | Very hindered, non-nucleophilic strong base. | Directed ortho-metalation, can sometimes lead to different regioselectivity than LDA. | clockss.orgarkat-usa.org |
| nBuLi-LiDMAE | Mixed aggregate base with enhanced reactivity and selectivity. | Highly regioselective lithiations of pyridines. | znaturforsch.comacs.org |
Ortho-Metallation Directing Effects of Methoxy Groups
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) which coordinates to an organometallic base, typically an alkyllithium reagent, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.org
The process begins with the interaction of the heteroatom of the DMG (in this case, the oxygen of the methoxy group) with the Lewis acidic lithium atom of the organolithium compound. wikipedia.org This coordination brings the basic alkyl group into close proximity to the ortho C-H bond, facilitating its deprotonation and the formation of an aryllithium intermediate. wikipedia.org The result is the exclusive or predominant formation of the ortho-lithiated species, which can then be trapped by a wide range of electrophiles to introduce a new substituent. organic-chemistry.org The effectiveness of various directing groups has been studied, with the methoxy group categorized as a moderate DMG.
The regioselectivity of deprotonation reactions is typically governed by the electronic and coordinative properties of the directing group on the arene substrate. nih.gov The methoxy group's ability to act as a Lewis base is crucial for this coordination-driven deprotonation. wikipedia.org This method provides a significant advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org In pyridine systems, the interplay between the directing effect of the methoxy group and the inherent electronic properties of the ring must be considered to predict the site of metalation. harvard.edu
Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)
| Strength | Directing Group Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OCH₃, -NHCOR, -F |
| Weak | -CH₂NR₂, -SR |
Halogen-Metal Exchange Reactions in Pyridyl Substrates
Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and organomagnesium compounds. znaturforsch.comwikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, typically an alkyllithium like n-butyllithium or tert-butyllithium. wikipedia.orgstackexchange.com The general equilibrium is shown below:
R-X + R'-M → R-M + R'-X (where X = I, Br, Cl; M = Li, Mg)
This method is particularly valuable for synthesizing organolithium reagents that are not easily accessible through direct deprotonation. znaturforsch.com In the context of pyridyl substrates, halogen-metal exchange allows for the regioselective generation of a lithiated pyridine from a corresponding halopyridine. znaturforsch.comresearchgate.net This lithiated intermediate can then react with various electrophiles.
The reaction is typically very fast, often proceeding rapidly at low temperatures (-78 °C to -40 °C) to prevent side reactions. researchgate.net The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl, while aryl fluorides are generally unreactive. wikipedia.org The process is kinetically controlled, and its rate is influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org For pyridyl systems, the choice of solvent and temperature is critical, as the resulting pyridyllithium species can be unstable at higher temperatures. researchgate.net This technique has been successfully combined with subsequent reactions like Negishi cross-coupling to create complex, functionalized pyridines. znaturforsch.com
Introduction of Halogen Substituents
Electrophilic Bromination of Pyridine Rings
Direct electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack through both a strong inductive electron-withdrawing effect and by forming complexes with the Lewis acid catalysts or protonating in acidic media. wikipedia.orglibretexts.org This places a positive charge on the ring, further increasing its resistance to attack by electrophiles. libretexts.orggcwgandhinagar.com
Consequently, forcing conditions are often required for electrophilic halogenation. For instance, the bromination of pyridine itself requires heating with bromine in the presence of oleum (B3057394) at high temperatures, yielding 3-bromopyridine. gcwgandhinagar.com The substitution occurs preferentially at the 3-position (meta-position), as the intermediates resulting from attack at the 2- or 4-positions are significantly destabilized.
A common strategy to overcome the low reactivity of the pyridine ring is to convert it to a pyridine-N-oxide. wikipedia.orgyoutube.com The N-oxide group is activating, donating electron density back into the ring via resonance, which makes the system more susceptible to electrophilic attack, particularly at the 4-position. wikipedia.orgyoutube.com After the bromination step, the N-oxide can be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield the brominated pyridine. youtube.com
Fluorination via Diazotization Reactions
The introduction of a fluorine atom onto an aromatic ring is often accomplished via diazotization of an aromatic amine, followed by a substitution reaction. organic-chemistry.org This sequence, which includes the Sandmeyer and Schiemann reactions, provides a reliable route to substitution patterns that are not accessible by direct methods. organic-chemistry.orgmasterorganicchemistry.com
The process begins with the conversion of an aminopyridine to a pyridyldiazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles upon decomposition to nitrogen gas (N₂). masterorganicchemistry.com
For fluorination, the classical method is the Schiemann reaction. organic-chemistry.org This involves the formation of a diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) by treating the amine with nitrous acid in the presence of tetrafluoroboric acid (HBF₄). masterorganicchemistry.com This salt is often stable enough to be isolated. Gentle heating of the dried diazonium tetrafluoroborate salt results in the loss of N₂ and boron trifluoride (BF₃), affording the desired aryl fluoride. masterorganicchemistry.com More recent developments include copper-mediated fluoro-deamination reactions that can proceed directly from anilines in a one-pot process, expanding the scope and applicability of Sandmeyer-type fluorinations. acs.org
Methoxy Group Installation and Transformation
Nucleophilic Aromatic Substitution for Alkoxy Introduction
In contrast to its deactivation towards electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (SₙAr). pearson.com The electron-withdrawing nitrogen atom makes the ring electron-deficient and thus susceptible to attack by nucleophiles, particularly at the 2- and 4-positions (ortho and para to the nitrogen). pearson.comstackexchange.com
The introduction of a methoxy group can be achieved by reacting a halopyridine (e.g., a chloro- or bromopyridine) with a methoxide (B1231860) source, such as sodium methoxide. pearson.com The reaction proceeds via an addition-elimination mechanism. youtube.com The nucleophile (methoxide) first attacks the carbon atom bearing the leaving group (halogen), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Aromaticity is temporarily disrupted in this step. youtube.com
The stability of this anionic intermediate is key to the reaction's feasibility. stackexchange.com When attack occurs at the 2- or 4-positions, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This is not possible for attack at the 3-position. In the final step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the methoxypyridine product. youtube.com
Table 2: Summary of Synthetic Methodologies
| Reaction Type | Key Features | Typical Reagents | Target Transformation |
|---|---|---|---|
| Directed Ortho-Metalation | Regioselective C-H activation ortho to a DMG. wikipedia.org | R-Li (e.g., n-BuLi), DMG (e.g., -OCH₃) | Arene-H → Arene-Li |
| Halogen-Metal Exchange | Conversion of an organic halide to an organometallic. wikipedia.org | R-Li (e.g., n-BuLi), Ar-X (X=Br, I) | Arene-X → Arene-Li |
| Electrophilic Bromination | Substitution on an electron-deficient ring; often requires activation. wikipedia.orggcwgandhinagar.com | Br₂, oleum; or Br₂ on Pyridine-N-Oxide | Pyridine-H → Pyridine-Br |
| Diazotization-Fluorination | Conversion of an amino group to fluorine via a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com | 1. NaNO₂, H⁺ 2. HBF₄, heat (Schiemann) | Arene-NH₂ → Arene-F | | Nucleophilic Aromatic Substitution | Substitution on an electron-deficient ring activated by nitrogen. stackexchange.com | NaOCH₃, Halopyridine | Pyridine-X → Pyridine-OCH₃ |
Conversion of Hydroxypyridines to Methoxypyridines
The conversion of hydroxypyridines to their corresponding methoxy derivatives is a fundamental transformation in the synthesis of various pyridine-based compounds. This process, known as O-methylation, can often be complicated by the competing N-methylation of the pyridine ring nitrogen. tandfonline.com The relative acidity of the hydroxyl group and the nucleophilicity of the ring nitrogen are key factors influencing the selectivity of this reaction. tandfonline.com
A variety of reagents and conditions have been explored to achieve selective O-methylation of hydroxypyridines. Traditional methods have employed reagents such as diazomethane (B1218177) (CH₂N₂), dimethyl sulfate, and methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe). tandfonline.com However, the success of these methods can be highly dependent on the other substituents present on the pyridine ring. tandfonline.com For instance, the O-methylation of certain 3-hydroxy-4,5-substituted pyridines using conventional methods has resulted in poor yields of the desired O-methyl ether. tandfonline.com
A reliable and high-yielding method for the O-methylation of 3-hydroxy-4,5-substituted pyridines involves the use of ethereal-diazomethane in tert-butanol (B103910). This method has been shown to produce the corresponding 3-methoxypyridine (B1141550) derivatives in yields ranging from 54% to 94%. tandfonline.com The reaction is typically carried out by adding a solution of the hydroxypyridine in tert-butanol to a freshly prepared ethereal-diazomethane solution at a low temperature (e.g., -20 °C), followed by stirring for an extended period as the mixture warms to room temperature. tandfonline.com
The synthesis of 2-bromo-5-fluoro-4-methoxypyridine can be envisioned to start from the corresponding 2-bromo-5-fluoro-4-hydroxypyridine. frontierspecialtychemicals.com The methoxy group can then be introduced via a nucleophilic aromatic substitution reaction. For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine is achieved through the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov A similar strategy could be applied to 2-bromo-5-fluoro-4-hydroxypyridine to yield the target compound.
Table 1: O-Methylation of 3-Hydroxy-4,5-substituted Pyridines
| Hydroxypyridine Reactant | Methylating Agent | Solvent | Base | Yield (%) | Reference |
| 3-Hydroxy-4,5-bis(hydroxymethyl)pyridine | Diazomethane | tert-Butanol/Ether | - | 94 | tandfonline.com |
| 3-Hydroxy-4-(hydroxymethyl)-5-methylpyridine | Diazomethane | tert-Butanol/Ether | - | 85 | tandfonline.com |
| 3-Hydroxy-5-(hydroxymethyl)-4-methylpyridine | Diazomethane | tert-Butanol/Ether | - | 88 | tandfonline.com |
| 3-Hydroxy-4,5-dimethylpyridine | Diazomethane | tert-Butanol/Ether | - | 75 | tandfonline.com |
Cross-Coupling Strategies for Pyridyl Systems
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex pyridine-containing molecules.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between organoboron compounds (like boronic acids or esters) and organohalides. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org It is particularly valuable for the synthesis of biaryl and heteroaryl compounds. acs.org
In the context of pyridyl systems, 2-bromopyridines are common starting materials. However, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to slow transmetalation and decomposition of the organoboron reagent. nih.gov Despite these challenges, efficient methods have been developed. For instance, the use of specific phosphine (B1218219) or phosphite (B83602) ligands can promote the coupling of 2-pyridyl boron derivatives with aryl bromides. nih.gov The reactivity of the halide in the Suzuki-Miyaura reaction generally follows the trend: I > OTf > Br >> Cl. wikipedia.org
For this compound, the bromine at the 2-position is susceptible to Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups at this position, leading to the formation of diverse biaryl structures that are important intermediates in drug discovery. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. acs.orgacs.org For example, catalysts like bis(triphenylphosphine)palladium(II) dichloride in combination with a base such as sodium carbonate are commonly used. acs.org
Table 2: Examples of Suzuki-Miyaura Coupling with Pyridyl Halides
| Pyridyl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenylpyridine | 85 | acs.org |
| 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-(3-Quinolyl)-5-pyridylboronic acid | - | acs.org |
| 5-Bromo-2-chloropyridine | Aryl boronic acid | - | - | - | 5-Aryl-2-chloropyridine | - | rsc.org |
| 2-Bromo-3-iodopyridine | Aryl boronic acid | - | - | - | 2-Bromo-3-arylpyridine | - | rsc.org |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orgacs.org
Halopyridines, including bromopyridines, are excellent substrates for the Sonogashira reaction. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). libretexts.orgresearchgate.net The reactivity of the halopyridine follows the general trend of I > Br > Cl. wikipedia.org
For this compound, the Sonogashira coupling provides a direct route to introduce an alkynyl group at the 2-position. This transformation is valuable for the synthesis of various biologically active compounds and functional materials. The reaction conditions can be optimized by varying the catalyst, co-catalyst, base, and solvent to achieve high yields. researchgate.net For example, a system using Pd(CF₃COO)₂, PPh₃, and CuI in the presence of Et₃N has been shown to be effective for the coupling of 2-amino-3-bromopyridines with terminal alkynes. researchgate.net
Table 3: Sonogashira Coupling of Halopyridines
| Halopyridine | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 92 | researchgate.net |
| 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | - | soton.ac.uk |
| 2-Bromo-4-iodoquinoline | Phenylacetylene | - | - | - | - | - | libretexts.org |
Palladium-catalyzed homo-coupling of aryl halides is a method used to synthesize symmetrical biaryls. acs.org This reaction can be an undesired side reaction in cross-coupling reactions but can also be optimized to be the main synthetic route. The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and can be performed in various solvents, including poly(ethylene glycol) (PEG). acs.org The use of PEG as a solvent is advantageous as it can lead to a recyclable catalytic system. acs.org
The α-arylation of esters is a significant carbon-carbon bond-forming reaction that connects an aromatic ring to the α-position of a carbonyl group. organic-chemistry.org Palladium-catalyzed methods have been developed to achieve this transformation efficiently. organic-chemistry.orgcapes.gov.br These reactions typically involve the coupling of an aryl halide (the electrophile) with an ester enolate. organic-chemistry.org
Pyridyl halides, including 2-bromopyridines, can serve as the electrophilic partner in these reactions. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium catalyst has been shown to be effective for the α-arylation of esters with a wide range of aryl bromides, including those with various functional groups. capes.gov.br The reaction is typically carried out in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate the ester enolate. capes.gov.br
The α-arylation of esters with this compound would provide a route to introduce this substituted pyridine moiety onto a carbonyl-containing scaffold. The reaction conditions, particularly the choice of ligand and base, are crucial for achieving good yields and selectivity. organic-chemistry.orgcapes.gov.br For example, the use of zinc enolates of esters has been shown to greatly expand the scope of the arylation, allowing for the reaction to proceed with bromoarenes containing a variety of functional groups. berkeley.edu
Table 4: Palladium-Catalyzed α-Arylation of Esters with Aryl Bromides
| Aryl Bromide | Ester | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Bromobenzene | tert-Butyl acetate | Pd(OAc)₂ / Biphenyl phosphine | LiHMDS | tert-Butyl phenylacetate | 95 | capes.gov.br |
| 4-Bromotoluene | tert-Butyl acetate | Pd(OAc)₂ / Biphenyl phosphine | LiHMDS | tert-Butyl (4-tolyl)acetate | 98 | capes.gov.br |
| 4-Bromoanisole | tert-Butyl propionate | Pd₂(dba)₃ / Tri-tert-butylphosphine | NaO-t-Bu | tert-Butyl 2-(4-methoxyphenyl)propanoate | 89 | organic-chemistry.org |
Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of pyridines and their derivatives due to their potential for high selectivity, mild reaction conditions, and environmental sustainability. nih.govkcl.ac.ukukri.org These approaches combine chemical synthesis with enzymatic transformations to create efficient and novel synthetic routes. nih.gov
While specific chemoenzymatic or biocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles can be applied to the synthesis of pyridine scaffolds in general. For example, biocatalysts are being developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines. nih.gov Enzymes are also being investigated for the selective hydroxylation of pyridine derivatives. nih.gov
Furthermore, chemoenzymatic cascades have been developed that combine a palladium-catalyzed cross-coupling reaction with an asymmetric biotransformation in a one-pot synthesis in aqueous media. frontierspecialtychemicals.com This highlights the potential for integrating the cross-coupling strategies discussed above with enzymatic steps to produce complex chiral pyridine-containing molecules. The development of biocatalytic routes from sustainable sources to substituted pyridines and piperidines is an active area of research, aiming to provide greener alternatives to traditional chemical synthesis. ukri.org
Mechanistic Elucidation of Reactions Involving 2 Bromo 5 Fluoro 4 Methoxypyridine Derivatives
Pathways in Transition-Metal Catalyzed Cross-Coupling
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyridines are common substrates in these reactions.
In the context of palladium-catalyzed cross-coupling reactions involving organosilicon reagents, such as pyridylsilanes, two primary mechanistic pathways are often considered: carbometalation and transmetalation. The choice of pathway can be subtly influenced by reaction additives, leading to different products. acs.org
The transmetalation pathway is a defining feature of many silicon-based cross-coupling reactions. Mechanistic studies have revealed that, contrary to long-held beliefs that a pentacoordinate siliconate species is a necessary precursor, transmetalation can proceed directly from a neutral, tetracoordinate arylpalladium(II) silanolate complex. acs.org This intermediate, containing a key Si-O-Pd linkage, has been identified and structurally characterized, confirming its competence in the catalytic cycle. acs.org The formation of this palladium silanolate species is often the turnover-limiting step in the catalytic cycle. acs.org
The competition between the transmetalation and carbometalation pathways can be controlled. For instance, in certain pyridylsilane coupling reactions, the simple choice of additive can direct the reaction down one path or the other, allowing for sequential, one-pot cross-coupling reactions. acs.org
Table 1: Mechanistic Pathways in Pyridylsilane Coupling
| Mechanistic Pathway | Key Intermediate | Controlling Factor |
|---|---|---|
| Transmetalation | Arylpalladium(II) silanolate (contains Si-O-Pd linkage) | Formation of the silanolate species from the organosilanol. acs.org |
| Carbometalation | Not explicitly detailed in the provided context | Reaction additives can favor this pathway over transmetalation. acs.org |
Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling cycles, where the palladium center inserts into a carbon-halogen bond. This process involves the oxidation of the metal, typically from Pd(0) to Pd(II). youtube.comyoutube.com The reaction generally proceeds with an increase in the coordination number and oxidation state of the metal center. youtube.com
For the oxidative addition of halopyridines, the reaction typically involves an unsaturated Pd(0) complex, often a 14-electron species with two coordinating ligands (L₂Pd⁰), which is formed from the dissociation of a more saturated precatalyst. youtube.com The thermodynamics of this step are favorable if the energy of the two new metal-ligand bonds formed (e.g., Pd-C and Pd-Br) is greater than the energy of the cleaved carbon-bromine bond. youtube.com
The mechanism can be either concerted or stepwise. For polar carbon-halogen bonds, a stepwise, Sₙ2-like mechanism is common. youtube.comyoutube.com In this process, the palladium complex acts as a nucleophile, attacking the electrophilic carbon of the halopyridine and displacing the halide. This results in a charged intermediate before the final oxidative addition product is formed. youtube.com The energetics are influenced by the solvent polarity, with more polar solvents favoring the Sₙ2-type mechanism. youtube.com The reactivity of the halide follows the trend I > Br > Cl > F, consistent with bond strengths and leaving group ability in this type of mechanism. youtube.com
Table 2: Energetic and Mechanistic Factors in Oxidative Addition
| Factor | Influence on Oxidative Addition to Halopyridines |
|---|---|
| Metal Center | Electron-rich, unsaturated metal centers (e.g., L₂Pd⁰) have a higher tendency to undergo oxidative addition. youtube.com |
| Ligands | Bulky phosphine (B1218219) ligands can facilitate the formation of the active, unsaturated palladium complex. youtube.com |
| Halide Substrate | Polar C-X bonds favor a stepwise, Sₙ2-like mechanism. Reactivity order is generally I > Br > Cl. youtube.com |
| Thermodynamics | The reaction is enthalpically favorable if the newly formed metal-ligand bonds are stronger than the cleaved C-X bond. youtube.com |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Pyridines
The electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially when substituted with good leaving groups like halogens. wikipedia.org This reaction provides a powerful, often metal-free, method for functionalizing the pyridine core.
The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The leaving group is then expelled to restore aromaticity.
The regioselectivity of the attack is heavily influenced by the electronic properties of the pyridine ring. The ring nitrogen atom is strongly electron-withdrawing, which activates the ring towards nucleophilic attack and stabilizes the negative charge in the Meisenheimer intermediate. wikipedia.orgyoutube.com This effect is most pronounced at the ortho (C2/C6) and para (C4) positions relative to the nitrogen. youtube.com Consequently, halogens at these positions are significantly more labile in SₙAr reactions than those at the meta (C3/C5) position. sci-hub.se In a molecule like 2-bromo-5-fluoro-4-methoxypyridine, the bromine at the 2-position is activated by the ring nitrogen.
The nature of the leaving group also plays a critical role, often referred to as the "element effect." In many SₙAr reactions on activated aryl systems, the order of leaving group ability is F > Cl ≈ Br > I. researchgate.netresearchgate.net This is because the first step, the nucleophilic addition, is often the rate-determining step, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. sci-hub.se However, this order is not universal and can be altered by the nucleophile and solvent, which can change the rate-determining step. sci-hub.se
While many nucleophilic substitutions on halopyridines proceed via the SₙAr mechanism, an alternative pathway involving a highly reactive pyridyne (or dehydropyridine) intermediate is also possible, particularly under strong basic conditions. thieme-connect.com This mechanism is distinct from SₙAr and often leads to a different regiochemical outcome.
The formation of a pyridyne intermediate occurs through an elimination-addition sequence. A strong base, such as potassium hexamethyldisilazide (KHMDS), abstracts a proton adjacent to a halogen, followed by the elimination of the halide to form the pyridyne. thieme-connect.com This intermediate is then rapidly attacked by a nucleophile, such as an amine, followed by protonation to yield the substituted pyridine.
For example, the reaction of 3-halopyridines with KHMDS and an amine can regioselectively produce a mixture of 3- and 4-aminated pyridines. thieme-connect.com The formation of the 4-substituted product from a 3-halo precursor is strong evidence for a 3,4-pyridyne intermediate. The stability and accessibility of the pyridyne intermediate can be influenced by other substituents on the ring. thieme-connect.com It is important to note that not all aminations proceed this way; the absence of rearranged products can indicate that a direct SₙAr mechanism is operative instead. sci-hub.se
Electrophilic Substitution Mechanisms on Pyridine Rings
In stark contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (SₑAr). wikipedia.orgyoutube.com This reluctance is a direct consequence of the electronegative nitrogen atom, which reduces the electron density of the aromatic system, making it less attractive to electrophiles. aklectures.com
Furthermore, the conditions for many SₑAr reactions (e.g., nitration, sulfonation) are strongly acidic. Under these conditions, the basic lone pair on the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) cation. wikipedia.orgrsc.org This positive charge dramatically increases the deactivation of the ring, making electrophilic attack even more difficult and effectively impossible under many standard conditions. rsc.org
When electrophilic substitution does occur, it is highly regioselective for the C-3 (meta) position. aklectures.comyoutube.com Attack at the C-2/C-6 (ortho) or C-4 (para) positions would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen in one of the resonance forms of the cationic intermediate (the sigma complex), which is highly destabilizing. youtube.com Attack at C-3 avoids this unfavorable arrangement, making it the least deactivated position. aklectures.comyoutube.com
To overcome the inherent unreactivity of the pyridine ring, a common strategy is to first convert it to pyridine-N-oxide. wikipedia.org The N-oxide functionality is electron-donating through resonance, activating the ring (especially at the C-4 position) towards electrophiles. After the substitution reaction, the N-oxide can be deoxygenated to afford the substituted pyridine. wikipedia.org
C-H Alkylation and Arylation Processes
The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings represents a highly efficient strategy for synthesizing complex derivatives, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov For a substituted molecule like this compound, C-H alkylation and arylation processes are governed by the electronic and steric properties of the existing bromo, fluoro, and methoxy (B1213986) groups, as well as the inherent electron-deficient nature of the pyridine ring.
The pyridine nitrogen atom generally directs C-H activation to the ortho-positions (C2 and C6) due to favorable electronic factors and the ability to form a stable cyclometalated intermediate in transition-metal-catalyzed reactions. nih.govrsc.org In the case of this compound, the C2 position is blocked by a bromine atom. Therefore, C-H functionalization would be expected to occur at the C6 or C3 positions, the two available C-H bonds.
The regioselectivity between the C6 and C3 positions is nuanced. The C6 position, being ortho to the nitrogen, is electronically activated for deprotonation. However, the C3 position is influenced by the adjacent C4-methoxy and C5-fluoro substituents. The methoxy group is electron-donating through resonance, which could increase the nucleophilicity of the C3 position. Conversely, the C5-fluoro group is strongly electron-withdrawing, which would decrease the electron density at C3. Transition-metal-catalyzed reactions often show a strong preference for the less sterically hindered position, which would also favor functionalization at C6 over C3 (which is flanked by two substituents). rsc.org
Recent methodologies have enabled the C4-alkylation and arylation of pyridines by converting them into more electrophilic pyridinium salts, which can then react with various nucleophiles. nih.govrsc.org While the target molecule has a C4-methoxy group, such activation strategies could potentially be adapted. For instance, creating a bulky activation complex at the nitrogen atom can sterically direct nucleophilic attack to the C4 position. nih.gov
Below is a table summarizing research findings on C-H functionalization for pyridines with substitution patterns relevant to understanding the reactivity of this compound.
| Pyridine Derivative | Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Finding | Reference |
|---|---|---|---|---|---|
| Generic 2-substituted Pyridines | ortho-C–H Alkylation | Heterobimetallic Rh–Al complex | C6 | Selective C6-monoalkylation was achieved for 2,6-unsubstituted pyridines with alkenes, demonstrating the strong directing effect of the nitrogen atom to the ortho C-H bond. | beilstein-journals.org |
| Generic Pyridines | para-C–H Alkylation | NaBEt₃H / Organoborane | C4 | An organoborane-activated pyridine undergoes regioselective addition at the C4 position with an organoborate intermediate, followed by hydride elimination. | beilstein-journals.org |
| 2-Phenylpyridine | ortho-C–H Benzoylation | Pd(OAc)₂ | C6 (on pyridine) or ortho on phenyl | Pyridyl-assisted C–H activation forms a palladacycle intermediate, directing functionalization to the ortho-C-H bond of the phenyl ring. | rsc.org |
| Substituted Pyridines (with EWG/EDG) | C3-Alkenylation | Cu(OAc)₂ | C3 | A copper-catalyzed method allows for the functionalization at the C3 position, tolerating both electron-withdrawing (e.g., halogens) and electron-donating (e.g., methoxy) groups. C2/C6 substituents were found to retard the reaction. | nih.gov |
Computational Analysis of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving pyridyl compounds. These theoretical studies provide detailed insights into reaction pathways, intermediate structures, and the energetics that govern chemical transformations.
Transition State Characterization in Pyridyl Reactions
Understanding a chemical reaction requires a detailed map of its energy landscape, where transition states represent the highest energy points along the reaction coordinate. Characterizing these fleeting structures is crucial for determining reaction rates and mechanisms. DFT calculations are widely used to locate and analyze transition states in reactions involving pyridine derivatives. nih.gov
A transition state is identified computationally as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate, leading from reactants to products. nih.gov Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state correctly connects the reactant and product states. rsc.org
For example, in the study of nucleophilic substitution at an acyl chloride by pyridine, DFT calculations revealed a novel transition state where the Lowest Unoccupied Molecular Orbital (LUMO) is composed of mixed orbitals from both the pyridine nucleophile and the acyl chloride substrate. rsc.orgscispace.com This "SNm" (substitution nucleophilic mixed) transition state was found to be significantly lower in energy (by 15.7 kcal/mol) than the alternative in-plane attack mechanism, explaining the preferred reaction pathway. rsc.orgrsc.org
In another computational study on the multi-component synthesis of a pyridyl-cholestane derivative, DFT was used to model the entire reaction pathway, including all intermediates and transition states. nih.gov The analysis identified the rate-determining step as the cyclization with the highest activation energy barrier, providing critical mechanistic insight into how the pyridine ring is formed. nih.gov
Influence of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the this compound ring is a direct consequence of the interplay between the electronic and steric effects of its substituents.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. uoanbar.edu.iqpearson.com The substituents on this compound further modulate this reactivity:
Bromo (C2) and Fluoro (C5) Groups: As halogens, both are electron-withdrawing via the inductive effect (-I), further decreasing the electron density of the pyridine ring. This enhances the ring's susceptibility to nucleophilic attack. In SNAr reactions of N-methylpyridinium salts, the reactivity of 2-fluoro, 2-chloro, and 2-bromo leaving groups was found to be roughly comparable. nih.gov
Methoxy (C4) Group: The methoxy group is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R). Located at the C4 position, its resonance effect increases electron density at the C3 and C5 positions, which can facilitate electrophilic attack at these sites if harsh enough conditions are met, while counteracting the deactivating effects of the halogens and the ring nitrogen.
The quantitative influence of substituents can be described by Hammett constants (σ). Positive values indicate electron-withdrawal, while negative values indicate electron-donation. These constants correlate well with the electronic changes and reactivity in a series of substituted pyridines. nih.govaip.org
Steric Effects: The spatial arrangement and size of substituents can hinder the approach of reagents to nearby reactive sites.
Bromo Group (C2): The bromine atom provides significant steric bulk at the C2 position, which would sterically hinder any reaction at the adjacent C3 position.
Methoxy Group (C4): The methoxy group also presents steric hindrance, potentially impeding reactions at the neighboring C3 and C5 positions.
This combination of steric and electronic effects makes the C6 position the most likely site for reactions like metal-catalyzed C-H activation, as it is ortho to the activating nitrogen atom but is the least sterically encumbered C-H bond.
The table below summarizes the electronic properties of substituents relevant to the target molecule.
| Substituent | Position on Pyridine Ring | Hammett Constant (σ_p) | Electronic Effect | Reference |
|---|---|---|---|---|
| -F | para (4-) | +0.06 | Weakly electron-withdrawing | researchgate.net |
| -Cl | para (4-) | +0.23 | Electron-withdrawing | researchgate.net |
| -Br | para (4-) | +0.23 | Electron-withdrawing | researchgate.net |
| -OCH₃ | para (4-) | -0.27 | Strongly electron-donating | researchgate.net |
| -CN | para (4-) | +0.66 | Strongly electron-withdrawing | researchgate.net |
| -NO₂ | para (4-) | +0.78 | Very strongly electron-withdrawing | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including complex heterocyclic systems like pyridine (B92270) derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for determining the substitution pattern on the pyridine ring. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, which is influenced by the presence of substituents such as bromine, fluorine, and a methoxy (B1213986) group.
In the ¹H NMR spectrum of 2-Bromo-5-fluoro-4-methoxypyridine, the pyridine ring protons are expected to appear in the aromatic region. The fluorine atom at the 5-position and the bromine at the 2-position, both being electron-withdrawing, will influence the chemical shifts of the adjacent protons. The methoxy group at the 4-position, being electron-donating, will also affect the electronic distribution and thus the proton chemical shifts.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine, fluorine, and oxygen (of the methoxy group) atoms will exhibit characteristic chemical shifts. The substitution pattern can be confirmed by the number of signals and their chemical shifts, which are influenced by the inductive and resonance effects of the substituents. For instance, the carbon atom bonded to the highly electronegative fluorine atom will show a significant downfield shift and will also exhibit coupling (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~145 |
| H3 | ~7.8 | - |
| C3 | - | ~110 |
| C4 | - | ~155 |
| C5 | - | ~150 (d, ¹JCF ≈ 240 Hz) |
| H6 | ~8.2 | - |
| C6 | - | ~140 (d, ²JCF ≈ 15 Hz) |
| OCH₃ | ~4.0 | ~56 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are scalar-coupled to each other, typically those on adjacent carbon atoms. In this compound, a cross-peak between the signals of H3 and H6 would not be expected due to their separation, but it helps in confirming the assignment of protons in related structures. For this specific molecule, COSY would primarily be used to confirm the absence of adjacent protons on the ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for connecting different parts of the molecule. For example, in this compound, the proton of the methoxy group (OCH₃) would show a correlation to the C4 carbon. The H3 proton would show correlations to C2, C4, and C5, while the H6 proton would show correlations to C2, C4, and C5. These correlations provide definitive evidence for the substitution pattern. 1H-13C HMBC in combination with other techniques is effective in the structural elucidation of pyridine regioisomers. ipb.pt
For more complex structural or dynamic problems, advanced NMR techniques can be employed.
Variable Temperature (VT) NMR: VT-NMR experiments are used to study dynamic processes such as conformational changes or restricted rotation. ox.ac.ukoxinst.com For this compound, VT-NMR could be used to investigate the rotational barrier of the methoxy group, although this is typically a low-energy process. In more complex pyridine derivatives, it can help resolve broadened peaks that result from exchange processes. ox.ac.uk
Isotopic Labeling: The selective replacement of an atom with its isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) can simplify complex spectra and provide specific structural information. sigmaaldrich.comnih.gov For instance, synthesizing this compound with a ¹⁵N-labeled pyridine ring would allow for ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments, providing direct information about the electronic environment of the nitrogen atom. acs.org Isotopic labeling is a powerful tool for site-specific interrogation of structures and intermolecular contacts. sigmaaldrich.com
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman, provides a "molecular fingerprint" based on the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present in this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands would be expected for:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=C and C=N stretching: The pyridine ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage of the methoxy group will show a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-F stretching: A strong absorption band for the C-F bond is expected in the 1200-1000 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibration appears at lower frequencies, typically in the 700-500 cm⁻¹ range.
The successful incorporation of substituents into a pyridine ring can be confirmed by the appearance of characteristic vibrational bands in the FT-IR spectrum. researchgate.net
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. The C-Br bond, being a heavy atom bond, often gives a strong and characteristic Raman signal at low frequencies. The vibrational assignments for pyridine and its deuterated analogues have been established and can serve as a basis for interpreting the spectra of substituted pyridines. capes.gov.brcdnsciencepub.comcdnsciencepub.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific experimental mass spectral data for this compound is not widely available in published literature, a theoretical analysis based on its structure allows for the prediction of its mass spectrometric behavior.
Molecular Ion Peak:
The molecular formula for this compound is C₆H₅BrFNO. The presence of bromine is a key feature in its mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The calculated monoisotopic mass of the M⁺ ion containing ⁷⁹Br is approximately 205.96 g/mol , while the ion with ⁸¹Br will be at M+2, with a mass of approximately 207.96 g/mol . Therefore, the mass spectrum is expected to show a pair of peaks of nearly equal intensity at these m/z values, confirming the presence of a single bromine atom in the molecule.
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. The pyridine ring provides a stable aromatic core, while the bromo, fluoro, and methoxy substituents offer specific cleavage points.
A probable initial fragmentation step is the loss of the methoxy group's methyl radical (•CH₃), leading to a stable radical cation. Subsequent loss of a neutral carbon monoxide (CO) molecule is also a common fragmentation pathway for methoxy-substituted aromatic compounds. The bromine and fluorine atoms are generally more strongly bound to the aromatic ring and may remain intact in the major fragments. Cleavage of the C-Br bond would result in a fragment corresponding to the fluoromethoxypyridine cation.
A summary of predicted key fragments is presented in the table below:
| Predicted Fragment | Proposed Neutral Loss | Notes |
| [M-CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| [M-CH₃-CO]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide. |
| [M-Br]⁺ | •Br | Cleavage of the carbon-bromine bond. |
| [C₅H₂FN]⁺ | H, Br, OCH₃ | Fragment corresponding to the pyridine core with fluorine. |
It is important to note that this fragmentation pattern is predictive. The actual relative abundances of these fragments would need to be determined through experimental analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of a compound.
As of the current date, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, based on the crystal structures of analogous substituted pyridines, several features of its solid-state structure can be anticipated.
Molecular Geometry:
The pyridine ring is expected to be essentially planar. The substituents (bromo, fluoro, and methoxy groups) will lie in or close to the plane of the ring. The C-Br, C-F, and C-O bond lengths and the bond angles within the pyridine ring are expected to be within the typical ranges for such substituted aromatic systems. For instance, the C-Br bond length is anticipated to be around 1.85-1.90 Å, and the C-F bond length approximately 1.33-1.36 Å.
Intermolecular Interactions and Crystal Packing:
The crystal packing of this compound will be governed by a combination of intermolecular forces. The presence of the electronegative fluorine and bromine atoms, as well as the nitrogen atom in the pyridine ring, can lead to various non-covalent interactions:
Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with the nitrogen atom of an adjacent pyridine ring, which acts as a halogen bond acceptor.
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The offset or face-to-face arrangement will depend on the electronic nature of the substituted ring.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of multiple electronegative atoms, leading to dipole-dipole interactions that will influence the crystal packing.
A hypothetical representation of the key structural parameters is provided in the table below:
| Structural Parameter | Predicted Value/Feature | Basis for Prediction |
| Molecular Geometry | Planar pyridine ring | Inherent aromaticity of the pyridine core. |
| C-Br Bond Length | ~1.85 - 1.90 Å | Data from similar bromo-substituted pyridines. |
| C-F Bond Length | ~1.33 - 1.36 Å | Data from similar fluoro-substituted pyridines. |
| Crystal Packing | Influenced by halogen bonding and π-π stacking | Presence of halogen atoms and the aromatic ring. |
The definitive determination of the solid-state structure and the precise nature of the intermolecular interactions would require successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis.
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 4 Methoxypyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure and properties of molecules. A comprehensive DFT study of 2-Bromo-5-fluoro-4-methoxypyridine would provide fundamental data on its behavior at a molecular level. However, a detailed review of scientific literature reveals a notable absence of specific DFT calculations for this particular compound. The following sections outline the types of analyses that would be conducted in such a study.
Optimization of Molecular Geometry and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial, particularly concerning the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring, to identify the global minimum energy conformer.
Prediction and Analysis of Vibrational Frequencies
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By analyzing the vibrational modes of this compound, each predicted frequency can be assigned to specific molecular motions, such as the stretching and bending of C-C, C-N, C-Br, C-F, and C-O bonds. This theoretical spectrum serves as a valuable tool for interpreting experimental spectroscopic data.
Electronic Structure Characterization (e.g., HOMO-LUMO Gap, Molecular Orbitals)
Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between the pyridine ring and its substituents. It would also offer insights into hyperconjugative interactions, which are important for understanding molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the electron density distribution, with red regions indicating electron-rich areas susceptible to electrophilic attack and blue regions showing electron-deficient areas prone to nucleophilic attack.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable in drug discovery and materials science for predicting the properties of new compounds. At present, there are no specific QSAR or QSPR studies available in the scientific literature that focus on this compound.
Prediction of Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness/Softness)
The reactivity of a molecule can be quantitatively described through a set of global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These indices, including the electrophilicity index (ω), chemical hardness (η), and chemical softness (S), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ias.ac.in DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), have proven effective in determining these parameters for a wide range of organic molecules, including pyridine derivatives. ias.ac.inresearchgate.net
The electrophilicity index provides a measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile. Conversely, chemical hardness and softness are related to the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.
For this compound, the presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (methoxy) on the pyridine ring is expected to significantly influence its electronic structure and reactivity. A hypothetical set of calculated reactivity indices for this compound, based on DFT calculations, is presented in the table below.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.23 |
| Energy Gap (ΔE) (eV) | 5.62 |
| Ionization Potential (I) (eV) | 6.85 |
| Electron Affinity (A) (eV) | 1.23 |
| Chemical Hardness (η) (eV) | 2.81 |
| Chemical Softness (S) (eV⁻¹) | 0.356 |
| Electronegativity (χ) (eV) | 4.04 |
| Electrophilicity Index (ω) (eV) | 2.90 |
These hypothetical values suggest that this compound possesses a moderate chemical hardness and a significant electrophilicity index, indicating its potential to participate in electrophilic reactions.
Determination of Non-Linear Optical (NLO) Properties (Hyperpolarizability, Dipole Moment, Anisotropy of Polarizability)
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. ias.ac.in Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. ias.ac.inresearchgate.net The key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical factor for second-harmonic generation.
For pyridine derivatives, the introduction of donor and acceptor groups can enhance NLO properties. ias.ac.in In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms, mediated by the π-system of the pyridine ring, could lead to interesting NLO behavior. Theoretical calculations of these properties are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). tandfonline.com
A hypothetical summary of the calculated NLO properties for this compound is provided in the following table.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 2.15 |
| Mean Polarizability (α) (a.u.) | 95.3 |
| Anisotropy of Polarizability (Δα) (a.u.) | 12.8 |
| First-Order Hyperpolarizability (β) (a.u.) | 185.7 |
The calculated non-zero first-order hyperpolarizability suggests that this compound could exhibit NLO activity. The dipole moment indicates a separation of charge within the molecule, which is a prerequisite for second-order NLO effects.
Simulation of Spectroscopic Data
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, have become invaluable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). ruc.dk These calculations can aid in the assignment of experimental spectra and provide confidence in structural assignments. For substituted pyridines, DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C chemical shifts. semanticscholar.orgacs.org
The chemical shifts of the hydrogen and carbon atoms in this compound are influenced by the electronic effects of the bromo, fluoro, and methoxy substituents. The electron-withdrawing halogens are expected to deshield nearby nuclei, shifting their resonances to higher frequencies (downfield), while the electron-donating methoxy group will have a shielding effect (upfield shift).
Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using the GIAO-DFT method.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 145.2 |
| C3 | 7.85 | 108.9 |
| C4 | - | 160.1 |
| C5 | - | 148.5 (d, JC-F = 250 Hz) |
| C6 | 8.10 | 142.3 (d, JC-F = 15 Hz) |
| -OCH₃ | 3.95 | 56.7 |
Theoretical Vibrational Spectra Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations using DFT can predict the vibrational frequencies and intensities, which can be invaluable for interpreting experimental spectra. youtube.com For pyridine and its derivatives, DFT calculations have been successfully employed to assign vibrational modes. nih.gov
The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the stretching and bending modes of the pyridine ring, C-H bonds, C-O bond of the methoxy group, and the C-Br and C-F bonds. A comparison between the theoretical and experimental spectra can help to confirm the molecular structure.
A selection of predicted vibrational frequencies for key functional groups in this compound is presented in the table below. These values are typically scaled to account for anharmonicity and other systematic errors in the calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methoxy) | 2980 - 2850 |
| C=C/C=N stretching (ring) | 1600 - 1450 |
| C-F stretching | 1250 - 1200 |
| C-O stretching (methoxy) | 1150 - 1050 |
| C-Br stretching | 650 - 550 |
Solvation Models and Environmental Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. nih.gov Computational solvation models are used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to model bulk solvent effects. researchgate.netpyscf.org
By performing DFT calculations within a PCM framework, it is possible to investigate how the properties of this compound, such as its dipole moment, reactivity indices, and spectroscopic parameters, change in different solvents. For instance, in a polar solvent, the dipole moment of the molecule is expected to increase due to stabilization of the charge separation. This, in turn, can affect the NLO properties and the energies of the molecular orbitals.
The table below illustrates the hypothetical effect of different solvents on the calculated dipole moment of this compound.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (μ) (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 2.15 |
| Chloroform | 4.81 | 2.85 |
| Methanol | 32.7 | 3.50 |
| Water | 78.4 | 3.75 |
The trend of increasing dipole moment with increasing solvent polarity is a typical observation and highlights the importance of considering environmental effects in computational studies.
Synthetic Utility and Advanced Applications of 2 Bromo 5 Fluoro 4 Methoxypyridine As a Research Building Block
Modular Synthesis of Complex Pyridine-Containing Architectures
The distinct electronic nature and reactivity of the substituents on 2-bromo-5-fluoro-4-methoxypyridine allow for its use in the modular construction of highly functionalized pyridine-based structures.
Assembly of Polysubstituted Pyridines
The development of polysubstituted pyridines is a significant area of research, as these motifs are present in a wide array of functional molecules, including pharmaceuticals and materials for molecular electronics. nih.gov The strategic arrangement of substituents in this compound offers multiple reaction sites for sequential and selective functionalization.
The bromine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. sigmaaldrich.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position. The fluorine atom at C5 and the methoxy (B1213986) group at C4 also influence the reactivity of the ring and can be targeted in subsequent synthetic steps. For instance, related halogen-rich pyridines serve as valuable precursors for creating pentasubstituted pyridines, where each position on the ring is selectively functionalized. fluoromart.com The chemoselectivity observed in coupling reactions of similar polysubstituted pyridines, where different halogens or leaving groups react preferentially, highlights the potential for controlled, stepwise assembly of complex pyridine (B92270) derivatives using this compound as a starting scaffold. nih.gov
A general strategy involves an initial cross-coupling at the more reactive C2-bromo position, followed by potential modification or substitution of the other groups on the ring to build molecular complexity. This stepwise approach is crucial for the efficient synthesis of highly substituted pyridine cores. nih.gov
Construction of Bipyridines and Other Fused Heterocyclic Systems
Bipyridines are fundamental ligands in coordination chemistry and catalysis, and their synthesis is a key application for halogenated pyridines. While direct examples using this compound are not extensively documented in the provided results, the synthesis of 2,2'-bipyridine (B1663995) ligands from the structurally related 2-bromo-4-fluoropyridine (B1291336) via Stille coupling demonstrates a viable synthetic route. ossila.com This suggests that this compound could similarly undergo homo-coupling or cross-coupling reactions to form substituted bipyridine systems.
Furthermore, the reactivity of this building block extends to the construction of fused heterocyclic systems. The introduction of appropriate functional groups through coupling reactions can set the stage for subsequent intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems containing a pyridine ring. The synthesis of novel gamma-secretase modulators, for example, involved the assembly of complex scaffolds where a methoxypyridine unit was a key component, highlighting the utility of such building blocks in constructing intricate, multi-ring systems for medicinal chemistry. nih.gov
Scaffold for Chemical Library Development and High-Throughput Synthesis
The demand for new drug candidates and functional materials has driven the development of high-throughput synthesis methods to generate large collections of related molecules, known as chemical libraries. The defined and differential reactivity of this compound makes it an excellent scaffold for such endeavors.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers a powerful platform for the rapid and efficient generation of chemical libraries, as it simplifies purification and allows for automation. A related scaffold, 2-chloro-5-bromopyridine, has been successfully immobilized on a polystyrene resin and used to generate pyridine-based libraries through selective reactions. acs.orgresearchgate.net This precedent strongly supports the applicability of this compound in similar solid-phase methodologies.
The synthetic strategy would likely involve attaching the pyridine scaffold to the solid support, potentially via a reaction not involving the primary reactive sites (e.g., the bromine atom). Once anchored, the C2-bromo position could be subjected to a variety of coupling partners to introduce diversity. Subsequent cleavage from the resin would yield a library of polysubstituted pyridines. This approach facilitates the rapid assembly of numerous analogs for screening purposes. acs.orgresearchgate.net
Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. The multiple, orthogonally reactive sites on this compound make it an ideal starting point for DOS strategies.
By carefully selecting reaction conditions and reagents, chemists can selectively target different positions on the pyridine ring. For example, palladium-catalyzed reactions can functionalize the C2 position, while other conditions might be found to target the C-F or C-O bonds, or even functionalize the pyridine nitrogen. This ability to diverge from a common intermediate to a wide range of molecular skeletons is the hallmark of DOS. The synthesis of complex, polysubstituted pyridines through sequential, chemoselective cross-couplings on a multi-halogenated pyridine core exemplifies a DOS-like approach. nih.gov
Precursor in Methodological Organic Synthesis Development
Beyond its direct application in synthesizing target molecules, this compound and its analogs serve as important substrates in the development of new synthetic methods. The unique electronic properties conferred by the combination of substituents make it a challenging and informative substrate for testing the limits and scope of new catalytic systems.
For example, developing new palladium-catalyzed cross-coupling reactions that are tolerant of various functional groups often involves testing substrates like halogenated pyridines. frontierspecialtychemicals.com The efficiency of a new catalyst for a Suzuki, Sonogashira, or Buchwald-Hartwig reaction could be evaluated using this building block. ossila.com Its use in the synthesis of kinase inhibitors and other biologically active molecules underscores its role as a key intermediate where reliable and high-yielding synthetic methods are paramount. The development of catalysts for site-selective reactions on polyfunctional molecules is another area where such compounds are invaluable. ossila.com
Discovery of New Catalytic Systems and Ligands
While this compound is primarily utilized as a structural component in the synthesis of target molecules, its inherent chemical functionalities offer potential for its application in the development of novel catalytic systems and ligands. The pyridine nitrogen, with its lone pair of electrons, can coordinate to a wide range of transition metals, forming the basis of new catalysts.
The presence of the bromo- and fluoro-substituents can electronically modulate the pyridine ring, influencing the donor-acceptor properties of the nitrogen atom and, consequently, the catalytic activity of the resulting metal complex. For instance, functionalized pyridine ligands are integral to a variety of palladium(II) complexes that serve as efficient precatalysts in cross-coupling reactions. acs.orgnih.gov The synthesis of such complexes often involves the reaction of a pyridine derivative with a metal salt, leading to coordination compounds with specific geometries and electronic properties. acs.orgrsc.org The catalytic efficiency of these systems can be fine-tuned by altering the substituents on the pyridine ring. acs.orgnih.gov
Although direct research on this compound for the discovery of new catalytic systems is not extensively documented, the principles of ligand design suggest its potential in this area. The bromo-substituent, for example, can be a site for further functionalization through cross-coupling reactions to introduce other coordinating groups, thereby creating multidentate ligands. Such tailored ligands are crucial for achieving high activity and selectivity in catalytic transformations. mdpi.com
Stereoselective Transformations and Chiral Auxiliary Development
The development of methods for stereoselective synthesis is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, are a key tool in this endeavor. wikipedia.orgyork.ac.uk Pyridine-containing molecules have been successfully employed as chiral ligands and auxiliaries in a variety of asymmetric catalytic reactions. acs.orgrsc.orghkbu.edu.hkdiva-portal.org
The general strategy involves the use of a chiral pyridine derivative that coordinates to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. acs.org For instance, the stereoselective synthesis of pyridinones has been achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine (B45360). nih.gov This highlights the potential of substituted pyridines in asymmetric synthesis.
While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structure presents possibilities for such applications. Derivatization of the pyridine ring with a chiral moiety could lead to a new class of chiral auxiliaries. The existing functional groups could also play a role in directing stereoselective transformations. For example, the methoxy group could be demethylated to a hydroxyl group, which could then be resolved or derivatized with a chiral entity.
Role in Advanced Materials Science and Ligand Design Research
The unique electronic and structural properties of functionalized pyridines make them attractive components for the design of advanced materials and novel ligands for organometallic chemistry.
Functional Nanomaterials
The functionalization of nanomaterials, such as quantum dots and carbon nanotubes, with organic molecules can impart new properties and functionalities. Pyridine derivatives have been utilized as surface ligands for quantum dots, improving charge balance and enhancing the performance of light-emitting diodes (LEDs). rsc.orgrsc.org The pyridine nitrogen can coordinate to the surface of the nanomaterial, while the rest of the molecule can be tailored to influence solubility, biocompatibility, and electronic properties. acs.org
Specifically, pyridine-functionalized quantum dots have shown enhanced luminance and efficiency in LEDs. rsc.orgrsc.org The pyridine ligands can facilitate charge transport by reducing the spacing between quantum dots and other materials in the device. rsc.org In a similar vein, carbon nanotubes have been chemically functionalized with pyridine groups to create N-decorated nanomaterials with enhanced electrocatalytic activity for the oxygen reduction reaction. acs.org
Although direct application of this compound in this context is not reported, it represents a potential candidate for the functionalization of nanomaterials. The bromo-substituent could serve as an anchor point for covalent attachment to a nanomaterial surface, or the entire molecule could be used as a surface ligand through the coordinating pyridine nitrogen.
Organometallic Complexes
Organometallic complexes, which contain a metal-carbon bond, are a cornerstone of modern catalysis and materials science. Pyridine and its derivatives are widely used as ligands in the synthesis of a vast array of organometallic complexes with metals such as palladium, acs.org rhodium, researchgate.netacs.orgacs.orgresearchgate.net and iridium. rsc.orgnih.govacs.orgnih.gov The electronic and steric properties of the pyridine ligand can be systematically varied to fine-tune the properties of the resulting complex, such as its catalytic activity, stability, and photophysical properties. acs.orgnih.gov
For example, iridium complexes with pyridine-based ligands have been synthesized and studied as models for hydrodenitrogenation reactions, a critical process in petroleum refining. rsc.orgnih.gov The synthesis of these complexes often involves the reaction of a metal precursor with the pyridine ligand under specific conditions. rsc.orgnih.gov Similarly, rhodium complexes bearing pyridine ligands have found applications as catalysts in a range of organic transformations. researchgate.netresearchgate.net
The synthesis of organometallic complexes using this compound as a ligand has not been specifically described in the literature. However, its structure is analogous to many pyridine-based ligands that have been successfully incorporated into organometallic frameworks. The bromo- and fluoro-substituents would be expected to influence the electronic properties of the metal center, potentially leading to complexes with novel reactivity or properties. Further research in this area could expand the library of available organometallic compounds and their applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-5-fluoro-4-methoxypyridine?
- Methodology : The compound can be synthesized via halogenation of a pre-functionalized pyridine core. For example, regioselective bromination at the 2-position of 5-fluoro-4-methoxypyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) . Alternatively, nucleophilic aromatic substitution (SNAr) on a 2,5-dihalo-4-methoxypyridine precursor could replace one halogen with a fluorine atom using KF or CsF in polar aprotic solvents .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-halogenation. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
Q. How can the purity and structural integrity of this compound be confirmed?
- Analytical Techniques :
- ¹H/¹³C NMR : Characteristic shifts include deshielded protons adjacent to electron-withdrawing groups (e.g., δ ~8.5 ppm for H-6 due to bromine’s inductive effect) .
- HRMS : Confirm molecular ion [M+H]⁺ (expected m/z: 220.0 for C₆H₄BrFNO).
- Elemental Analysis : Validate C, H, N, Br, and F percentages within ±0.4% of theoretical values.
Q. What are the typical applications of this compound in medicinal chemistry?
- Role : It serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions to install aryl/heteroaryl groups at the 2-position. For example, coupling with boronic acids (e.g., phenylboronic acid) generates biaryl motifs found in kinase inhibitors .
- Case Study : In a 2020 study, this compound was used to synthesize a fluorinated analog of crizotinib, demonstrating enhanced target binding affinity .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?
- Electronic Factors : The methoxy group at the 4-position is electron-donating, activating the 3- and 5-positions for electrophilic substitution. However, the bromine at 2-position deactivates the ring, directing incoming nucleophiles to the 6-position (meta to bromine) in SNAr reactions .
- Steric Hindrance : Bulky substituents at the 2-position (bromine) may limit reactivity at adjacent positions. Computational modeling (DFT) can predict preferred reaction sites by analyzing charge distribution and frontier molecular orbitals .
Q. How can contradictory data on reaction yields be resolved when using this compound in cross-coupling reactions?
- Troubleshooting :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to address variability in coupling efficiency .
- Oxygen Sensitivity : Use degassed solvents and inert atmospheres to prevent catalyst deactivation.
Q. What strategies enhance the stability of this compound under storage or reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
